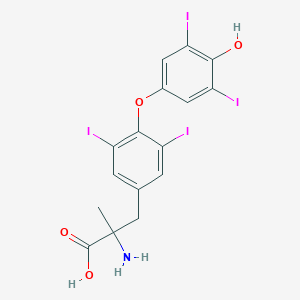

Etiroxate Carboxylic Acid

Overview

Description

Etiroxate Carboxylic Acid is a chemical compound with the molecular formula C16H13I4NO4 and a molecular weight of 790.90 g/mol . It is known for its role in various biochemical processes and its applications in scientific research. This compound is characterized by the presence of multiple iodine atoms, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of Etiroxate Carboxylic Acid can be achieved through several methods commonly used for carboxylic acids:

Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.

Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to carboxylic acids in the presence of acidic or basic catalysts.

Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids after acidification.

Industrial Production: Industrial methods may involve the use of specific catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Etiroxate Carboxylic Acid undergoes various chemical reactions typical of carboxylic acids:

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

Reduction: Can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Reacts with thionyl chloride (SOCl2) to form acid chlorides.

Oxidation: Can be further oxidized under specific conditions to form various oxidation products.

Scientific Research Applications

Etiroxate Carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Etiroxate Carboxylic Acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Etiroxate Carboxylic Acid can be compared with other carboxylic acids and their derivatives:

Amides: Amides are another class of carboxylic acid derivatives with distinct chemical properties and uses.

Acid Chlorides: More reactive than carboxylic acids and used in different synthetic applications.

Similar compounds include acetic acid, citric acid, and benzoic acid, each with unique properties and applications in various fields .

Biological Activity

Etiroxate carboxylic acid (ECA) is a derivative of etiroxate, a compound known for its potential therapeutic applications, particularly in the context of its biological activity. This article explores the biological activities associated with ECA, focusing on its antioxidant, antimicrobial, and cytotoxic properties.

Overview of this compound

Etiroxate itself has been studied primarily for its role in treating conditions such as chronic fatigue syndrome and other oxidative stress-related disorders. The carboxylic acid form is believed to enhance these properties due to the functional group's ability to participate in various biochemical interactions.

Antioxidant Activity

Mechanism of Action:

ECA exhibits significant antioxidant activity. The presence of the carboxylic acid group allows it to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Research Findings:

A comparative study highlighted that carboxylic acids with multiple hydroxyl groups demonstrated enhanced antioxidant capabilities. ECA's structure suggests it may follow similar trends, potentially exhibiting strong radical-scavenging activity due to its functional groups .

Antimicrobial Activity

Microbial Inhibition:

ECA has shown promising results as an antimicrobial agent. Its efficacy varies depending on the microbial strain tested. Research indicates that compounds with carboxylic acid moieties can disrupt microbial cell membranes and inhibit growth by altering internal pH levels and membrane integrity .

Case Studies:

- A study on the antimicrobial effects of various carboxylic acids found that ECA could inhibit the growth of Escherichia coli and Saccharomyces cerevisiae at specific concentrations, highlighting its potential as a food preservative .

- Another investigation into structure-activity relationships indicated that ECA's effectiveness against certain pathogens could be attributed to its ability to penetrate microbial membranes more effectively than other compounds lacking similar functional groups .

Cytotoxic Activity

Cancer Cell Line Studies:

ECA's cytotoxic effects have been evaluated against various cancer cell lines. The compound appears to induce apoptosis in these cells, likely through mechanisms involving histone deacetylation inhibition and upregulation of cyclin-dependent kinase inhibitors .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via histone deacetylation |

| MCF-7 | 20 | Cell cycle arrest through p21cip1 upregulation |

| A549 | 25 | Increased oxidative stress leading to cell death |

Structure-Activity Relationship (SAR)

The biological activity of ECA is closely related to its molecular structure. A review of various carboxylic acids indicates that:

- Hydroxyl Groups: The number and position of hydroxyl groups significantly influence antioxidant and antimicrobial activities.

- Chain Length: Short-chain carboxylic acids tend to exhibit stronger biological activities compared to their longer-chain counterparts due to better membrane permeability and interaction capabilities .

Properties

IUPAC Name |

2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13I4NO4/c1-16(21,15(23)24)6-7-2-11(19)14(12(20)3-7)25-8-4-9(17)13(22)10(18)5-8/h2-5,22H,6,21H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWORJPLTFZBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604993 | |

| Record name | O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3414-34-4 | |

| Record name | O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.